An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-fluorophenylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details a proposed synthetic route, purification methods, and in-depth characterization data. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, facilitating the use of this versatile compound in their work.
Introduction
4-Chloro-3-fluorophenylboronic acid is a substituted arylboronic acid that has garnered significant interest in the fields of pharmaceutical development and organic synthesis.[1] Its unique electronic and steric properties, arising from the presence of both chloro and fluoro substituents on the phenyl ring, make it a valuable reagent in a variety of chemical transformations.
Notably, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The applications of 4-Chloro-3-fluorophenylboronic acid in pharmaceutical research are particularly noteworthy, where it is utilized in the development of targeted therapies, including those for cancer treatment.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3-fluorophenylboronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 137504-86-0 | [2][3] |
| Molecular Formula | C₆H₅BClFO₂ | [2][3] |
| Molecular Weight | 174.37 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 144 °C | [1] |
| Solubility | Soluble in DMSO | [3] |
Synthesis of 4-Chloro-3-fluorophenylboronic Acid
The synthesis of 4-Chloro-3-fluorophenylboronic acid can be achieved through a two-step process involving the lithiation of a suitable starting material followed by borylation. A plausible and effective synthetic route commences from 1-bromo-4-chloro-3-fluorobenzene.
Proposed Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Proposed synthesis workflow for 4-Chloro-3-fluorophenylboronic Acid.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous arylboronic acids via lithiation-borylation.
Materials:
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1-bromo-4-chloro-3-fluorobenzene
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Anhydrous tetrahydrofuran (B95107) (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Trimethyl borate
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for extraction (e.g., diethyl ether or ethyl acetate)
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Solvents for recrystallization (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-chloro-3-fluorobenzene and anhydrous THF under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
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Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes) and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.
Characterization Data
The structural identity and purity of the synthesized 4-Chloro-3-fluorophenylboronic acid are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for 4-Chloro-3-fluorophenylboronic acid.
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | DMSO-d₆ | Aromatic Protons: 7.2 - 8.0 (multiplets)B(OH)₂ Protons: ~8.2 (broad singlet) |
| ¹³C NMR | DMSO-d₆ | Aromatic Carbons: 115 - 165 (multiple signals, C-F and C-B couplings may be observed) |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (stretch, boronic acid) | 3500 - 3200 (broad) |
| C-H (stretch, aromatic) | 3100 - 3000 |
| C=C (stretch, aromatic) | 1600 - 1450 |
| B-O (stretch) | 1380 - 1310 |
| C-Cl (stretch) | 800 - 600 |
| C-F (stretch) | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Expected [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks |
| Electron Ionization (EI) | 174 (corresponding to C₆H₅BClFO₂) | Loss of H₂O, B(OH)₂, and fragments corresponding to the aromatic ring. |
| Electrospray Ionization (ESI) | 175 ([M+H]⁺) or 173 ([M-H]⁻) | Dependent on the ionization mode. |
Applications in Suzuki-Miyaura Cross-Coupling
4-Chloro-3-fluorophenylboronic acid is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The presence of the electron-withdrawing chloro and fluoro groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products, making it a valuable tool for fine-tuning molecular characteristics in drug discovery and materials science.
Safety and Handling
4-Chloro-3-fluorophenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-3-fluorophenylboronic acid is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and novel materials. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, serving as a practical resource for researchers in the field. The detailed experimental and characterization data presented herein should facilitate the effective utilization of this important synthetic building block.
